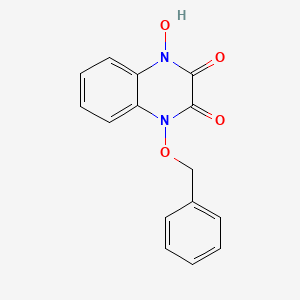

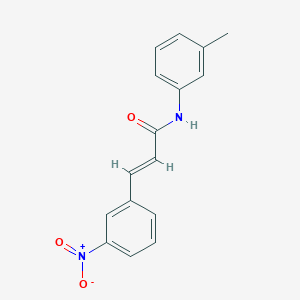

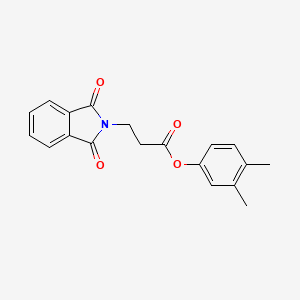

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as those involving triazole and nitrobenzamide functionalities, involves various strategies including direct functionalization, cycloaddition reactions, and nucleophilic substitution. For example, compounds with related structures have been synthesized through reactions involving hydrogen bonds, polarized molecular-electronic structures, and combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating complex synthesis pathways that may be relevant to our compound of interest (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide showcases a variety of bonding interactions, including hydrogen bonds and pi-pi conjugation. These interactions play a critical role in stabilizing the molecular structure and influencing its physical and chemical properties. The presence of amino, nitro, and benzamide groups suggests a structure capable of engaging in a rich array of intermolecular interactions (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the nitro group in related compounds include reductions leading to amino or hydroxylamine derivatives, highlighting the reactivity of the nitro group. Such reactions are significant for understanding the chemical behavior of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide, especially in the context of its potential applications in synthesizing related compounds or derivatives (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, are often influenced by their molecular structure. The intricate hydrogen bonding and pi-pi interactions observed in structurally related compounds suggest that N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide may also exhibit unique physical characteristics suitable for various applications in material science and pharmaceuticals (Iwasaki et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing chemical transformations, are crucial for understanding the application scope of this compound. The ability to undergo reductions, participate in cycloaddition reactions, and form stable hydrogen-bonded networks indicates a compound with versatile chemical properties and potential utility in synthesizing biologically active molecules (Bailleux et al., 1995).

科学的研究の応用

Reductive Chemistry and Cytotoxicity

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide is studied for its reductive chemistry, particularly in relation to its selective toxicity for hypoxic cells. This property is attributed to the oxygen-inhibited enzymatic reduction of one of its nitro groups, making it a potential candidate for targeting hypoxic tumor environments. The elucidation of its reductive chemistry facilitates further investigations into the toxic products generated from this compound by hypoxic tumor cells, thereby contributing to the development of novel cancer therapies (Palmer et al., 1995).

Fluorescent and Colorimetric Sensor for Hg2+

The compound's derivative, incorporating a triazole binding site, exhibits selective fluorescent and colorimetric sensing for Hg2+ in aqueous solutions. This specificity enables significant fluorescence quenching and a remarkable red shift in both absorption and fluorescence spectra, facilitating naked-eye detection of mercury, a feature valuable in environmental monitoring and safety applications (Ruan et al., 2011).

Antimicrobial and Antitubercular Agents

Derivatives of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the identification of new therapeutic agents against resistant strains of tuberculosis and other microbial infections, underscoring the compound's versatility in drug development (Samadhiya et al., 2014).

Corrosion Inhibition

Research into Schiff’s base derivatives of triazoles, including structures related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide, demonstrates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This application is crucial in industrial settings, where corrosion resistance can significantly impact maintenance costs and equipment longevity (Ansari et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c16-14-18-15(19-20(14)11-4-2-1-3-5-11)17-13(22)10-6-8-12(9-7-10)21(23)24/h1-9H,(H3,16,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVHLQJYQCEAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)

![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)

![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)

![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)